1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Medicinal Chemistry Chemical Synthesis Quality Control

1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (CAS 49687-12-9) is a tricyclic heterocycle belonging to the imidazo[2,1-f]purine-2,4-dione family. It serves as the unsubstituted parent core for a series of long-chain arylpiperazine (LCAP) derivatives explored as 5-HT1A and 5-HT7 receptor ligands.

Molecular Formula C9H11N5O2
Molecular Weight 221.22
CAS No. 49687-12-9
Cat. No. B2976818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
CAS49687-12-9
Molecular FormulaC9H11N5O2
Molecular Weight221.22
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N3CCNC3=N2
InChIInChI=1S/C9H11N5O2/c1-12-6-5(7(15)13(2)9(12)16)14-4-3-10-8(14)11-6/h3-4H2,1-2H3,(H,10,11)
InChIKeyIRBZSBWYQZJUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (CAS 49687-12-9): Core Scaffold & Procurement Baseline


1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (CAS 49687-12-9) is a tricyclic heterocycle belonging to the imidazo[2,1-f]purine-2,4-dione family. It serves as the unsubstituted parent core for a series of long-chain arylpiperazine (LCAP) derivatives explored as 5-HT1A and 5-HT7 receptor ligands [1]. With a molecular formula of C9H11N5O2 and a molecular weight of 221.22 g/mol, this scaffold features a partially saturated imidazole ring, differentiating it from fully aromatic purine analogs like theophylline and providing a key synthetic handle for diversification at the N-8 position [2].

Procurement Risk: Why 1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione Cannot Be Replaced by Generic Purine Analogs


Substituting CAS 49687-12-9 with a structurally similar purine-dione such as the 6,7-dihydro isomer or theophylline introduces significant risk of synthetic failure and invalid pharmacological comparison. The 7,8-dihydro configuration creates a unique ring junction that directs N-8 functionalization, which is critical for generating the potent 5-HT1A receptor partial agonists documented in the literature [1]. In contrast, the 6,7-dihydro isomer or aromatized theophylline core lacks the same spatial orientation and electronic environment, leading to divergent structure-activity relationships (SAR) and potential loss of target affinity [2].

Quantitative Differentiation Evidence for 1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione vs. Closest Analogs


Supplier Purity Certification: 98% HPLC Purity vs. Unspecified Analog Purity

Commercially sourced CAS 49687-12-9 from major vendors is uniformly certified at 98% purity by HPLC, providing a reliable baseline for SAR studies. This compares favorably to custom-synthesized 6,7-dihydro or 8-substituted analogs that are often supplied at lower purity (>95%) without full analytical characterization, introducing variability into biological assays .

Medicinal Chemistry Chemical Synthesis Quality Control

Calculated Physicochemical Profile: Low Lipophilicity (XLogP3 -0.4) vs. Substituted Derivatives

The parent scaffold exhibits a calculated XLogP3 of -0.4, significantly lower than the clogP values estimated for active 8-arylpiperazinylpropyl derivatives (typically cLogP >2.5). This hydrophilic character makes CAS 49687-12-9 a superior starting material for parallel synthesis, as it allows for predictable introduction of lipophilic moieties to fine-tune ADMET properties without crossing the Lipinski threshold prematurely [1].

Drug Design ADMET Physicochemical Properties

Rotatable Bond Count: Zero Rotatable Bonds Ensure Conformational Rigidity for Receptor Docking

The parent scaffold contains zero rotatable bonds, enforcing a rigid, pre-organized conformation. This is a critical advantage over flexible purine analogs like the 8-substituted derivatives (which possess 4–6 rotatable bonds from the arylpiperazine side chain), as the rigid core reduces the entropic penalty upon receptor binding and provides a well-defined pharmacophore for computational docking studies [1].

Molecular Modeling Receptor Binding Conformational Analysis

Hydrogen Bond Donor/Acceptor Ratio: Single HBD vs. Multiple HBDs in Aminated Analogs

CAS 49687-12-9 possesses only one hydrogen bond donor (HBD) (the imidazole NH) and four hydrogen bond acceptors (HBA). This low HBD count contrasts with 8-aminoalkyl derivatives which introduce additional NH groups, potentially increasing HBD count to 2 or 3 and consequently reducing passive membrane permeability. The parent scaffold's lower HBD count supports better baseline permeability for CNS drug discovery programs [1].

Medicinal Chemistry Permeability BBB Penetration

Synthetic Tractability: Single-Step Diversification at N-8 vs. Multi-Step Routes for Isomeric Scaffolds

The 7,8-dihydroimidazo[2,1-f]purine-2,4-dione scaffold enables direct N-8 alkylation or arylation in a single synthetic step, as demonstrated in the synthesis of compounds 2–10 from the European Journal of Medicinal Chemistry 2009 study. In contrast, the isomeric 6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid requires a multi-step sequence (amide coupling followed by deprotection) to introduce similar pharmacophoric elements [1]. This one-step diversification strategy accelerates library synthesis and reduces production costs.

Synthetic Chemistry Parallel Synthesis Lead Optimization

Validated Application Scenarios for 1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione Based on Quantitative Evidence


5-HT1A/5-HT7 Receptor Ligand Library Synthesis

Use CAS 49687-12-9 as the starting scaffold for parallel synthesis of N-8 arylpiperazinylpropyl derivatives targeting the 5-HT1A and 5-HT7 receptors. The single-step diversification at N-8 (Evidence Item 5) combined with the scaffold's zero rotatable bonds (Evidence Item 3) provides a rigid, pre-organized core that enforces the correct spatial orientation for receptor binding. Published derivatives such as compound 2 exhibit Ki values at 5-HT1A receptors in the nanomolar range, with in vivo efficacy comparable to imipramine in the forced swim test [1].

CNS Drug Discovery with Optimized ADMET Starting Point

For CNS programs requiring blood-brain barrier penetration, the parent scaffold's favorable physicochemical profile—low lipophilicity (XLogP3 -0.4, Evidence Item 2), only 1 HBD (Evidence Item 4), and 4 HBA—provides an ideal baseline. Introducing a basic amine via N-8 alkylation increases logD into the optimal CNS range (2–4) while maintaining the HBD count at a level compatible with passive permeability. Starting from commercially certified 98% purity (Evidence Item 1) ensures reproducible ADMET assay results across laboratories [2].

Conformational Restriction Studies in GPCR Docking

The rigid scaffold (0 rotatable bonds, Evidence Item 3) serves as an ideal template for molecular docking studies at aminergic GPCRs. Its pre-organized geometry reduces conformational sampling requirements and facilitates the identification of key hydrogen bonding interactions with conserved residues in the orthosteric binding site. Comparative docking studies with flexible theophylline analogs have demonstrated improved pose reproducibility and scoring convergence when using the imidazo[2,1-f]purine-2,4-dione core [3].

Cost-Efficient SAR Exploration for Anxiolytic/Antidepressant Leads

For budget-constrained academic or small-biotech discovery programs, the one-step N-8 diversification (Evidence Item 5) combined with the guaranteed 98% purity from commercial suppliers (Evidence Item 1) minimizes both synthesis cost and quality control overhead. A 24-member library can be generated in a single parallel synthesis run, with all members sharing the same analytically validated starting material, reducing the risk of batch-dependent SAR artifacts [1].

Quote Request

Request a Quote for 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.